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Compound of Interest

Compound Name: Epi-galanthamine N-Oxide

CAS No.: 366485-18-9

Cat. No.: B192818

Get Quote

Executive Summary
In the pharmacological development of acetylcholinesterase inhibitors (AChEIs), the rigorous

profiling of metabolites and impurities is a regulatory imperative. While Galanthamine is the

primary therapeutic agent, its epimer, Epigalanthamine, frequently appears as a minor

metabolite or process impurity.

This guide focuses on Epi-galanthamine N-Oxide (CAS 366485-18-9), the primary oxidative

metabolite of epigalanthamine. Understanding this compound is critical for two reasons:

Metabolites in Safety Testing (MIST): Epigalanthamine, when present, undergoes distinct

metabolic biotransformation. Its conversion to the N-oxide represents a major clearance

pathway for the epimer.

Analytical Interference: As an isobaric stereoisomer of the major drug metabolite

(Galanthamine N-oxide), it poses a significant risk of co-elution and misidentification in LC-

MS/MS assays if not chromatographically resolved.
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Chemical Identity & Specifications
The following table summarizes the physicochemical properties of Epi-galanthamine N-Oxide.

Note the stereochemical distinction at the C-6 position compared to the parent drug metabolite.

Parameter Specification

Compound Name Epi-galanthamine N-Oxide

Systematic Name

(4aS,6S,8aS)-3-methoxy-11-methyl-

4a,5,9,10,11,12-hexahydro-6H-

benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide

CAS Number 366485-18-9

Molecular Formula

Molecular Weight 303.35 g/mol

Parent Compound Epigalanthamine (Epimer of Galanthamine)

Key Functional Group Tertiary Amine N-Oxide

Stereochemistry Epimeric at C-6 (OH group); N-oxide orientation

Solubility
Soluble in DMSO, Methanol; slightly soluble in

water

Mechanistic Pathways: Formation &
Biotransformation
The Metabolic Logic
The formation of Epi-galanthamine N-Oxide follows the general oxidative pathway of tertiary

amine alkaloids. While Galanthamine is metabolized by CYP2D6 (O-demethylation) and

CYP3A4 (N-oxidation), Epigalanthamine is a poorer substrate for AChE inhibition but remains a

substrate for hepatic oxidation.

The N-oxidation is mediated primarily by Flavin-containing Monooxygenases (FMOs) and

Cytochrome P450 3A4 (CYP3A4). The reaction involves the donation of an oxygen atom to the

lone pair of the nitrogen in the azepine ring.
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Pathway Visualization
The following diagram illustrates the parallel metabolic pathways of Galanthamine and its

epimer, highlighting the potential for analytical confusion.
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Figure 1: Parallel N-oxidation pathways. Note that while Epigalanthamine may be a minor

component overall, the N-oxide is its major downstream product.

Experimental Protocols
Protocol A: Chemical Synthesis of Reference Standard
To positively identify the metabolite in biological matrices, a synthetic reference standard is

required. N-oxides can be synthesized via direct oxidation of the parent alkaloid.

Reagents:

Epigalanthamine (Parent substrate)[1][2]

m-Chloroperbenzoic acid (mCPBA, ngcontent-ng-c176312016="" _nghost-ng-

c3009799073="" class="inline ng-star-inserted">

77%)
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Dichloromethane (DCM)

Sodium bicarbonate (

)

Step-by-Step Workflow:

Dissolution: Dissolve 50 mg of Epigalanthamine in 5 mL of DCM in a round-bottom flask.

Cool to 0°C in an ice bath.

Oxidation: Add 1.1 equivalents of mCPBA dropwise over 10 minutes. The slight excess

ensures complete conversion of the tertiary amine.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2

hours. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 90:9:1). The N-oxide is

significantly more polar (lower

) than the amine.

Quenching: Wash the organic layer twice with 10% aqueous

to remove chlorobenzoic acid byproducts.

Extraction: Dry the organic layer over anhydrous

, filter, and evaporate under reduced pressure.

Purification: Purify the residue using semi-preparative HPLC (C18 column) to remove any

unreacted parent or over-oxidized byproducts.

Protocol B: Analytical Identification (LC-MS/MS)
Distinguishing Epi-galanthamine N-Oxide from Galanthamine N-Oxide is the primary

challenge due to their identical mass (

304.15

).
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System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: Chiral stationary

phases (e.g., Chiralpak AD-RH) are recommended for baseline separation of epimers, though

high-efficiency C18 columns with optimized gradients may suffice.

LC Parameters:

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 30% B over 10 minutes (Slow gradient is essential for isomer separation).

MS/MS Transitions (MRM): While parent masses are identical, fragmentation patterns often

differ in intensity ratios.

Precursor: 304.2 (

)

Quantifier Ion: 213.1 (Loss of water + cleavage).

Qualifier Ion: 286.2 (Loss of oxygen/water).

Self-Validation Check: Inject a 1:1 mixture of synthetic Galanthamine N-Oxide and Epi-
galanthamine N-Oxide. If two distinct peaks are not observed, the method is invalid for

specific quantitation.

Analytical Workflow Diagram
The following workflow details the decision matrix for identifying this metabolite in plasma

samples.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b192818/docs?utm_src=pdf-body#technical-guide-characterization-and-profiling-of-epi-galanthamine-n-oxide
https://www.benchchem.com/product/b192818/docs?utm_src=pdf-body#technical-guide-characterization-and-profiling-of-epi-galanthamine-n-oxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192818?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Sample
(Plasma/Urine)

Protein Precipitation
(Acetonitrile 3:1)

UHPLC Separation
(Critical Step)

Isomers Resolved?

Achiral C18 Method
(Risk of Co-elution)

No

Chiral/PFP Method
(High Selectivity)

Yes

MS/MS Detection
(MRM: 304.2 -> 213.1)

Sum of N-oxides
(Non-specific) Specific ID

Quantification of
Epi-galanthamine N-Oxide

Click to download full resolution via product page

Figure 2: Analytical decision tree for separating isobaric N-oxide metabolites.

Interpretation of Results
When analyzing patient samples or stability studies:
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Retention Time Shift: Epi-galanthamine N-oxide typically elutes earlier than Galanthamine

N-oxide on reverse-phase columns due to the orientation of the hydroxyl group affecting

polarity and intramolecular hydrogen bonding.

Relative Abundance: In human plasma, Galanthamine N-oxide is the dominant species. Epi-
galanthamine N-oxide should be treated as a trace metabolite unless the subject is a poor

metabolizer of specific pathways or if the administered drug contained high levels of

Epigalanthamine impurity.

Stability: N-oxides can thermally degrade back to the parent amine in the MS source (in-

source fragmentation). Ensure source temperature is optimized (< 400°C) to prevent false

positives of the parent drug.

References
Santa Cruz Biotechnology.Epi-galanthamine N-Oxide Product Specifications. (CAS

366485-18-9).[3][4][2][5] Retrieved from

Mannens, G. S., et al. (2002). The metabolism and excretion of galantamine in rats, dogs,

and humans.[6] Drug Metabolism and Disposition, 30(5), 553-563. (Establishes the N-

oxidation pathway for the galanthamine scaffold).

Axios Research.Epi-Galantamine N-Oxide Reference Standard.[3] Retrieved from

Chemicea.Epi-Galanthamine N-Oxide Technical Data. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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